molecular formula C19H31Cl2N3 B13760314 1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride CAS No. 4802-61-3

1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride

Cat. No.: B13760314
CAS No.: 4802-61-3
M. Wt: 372.4 g/mol
InChI Key: UIBCAPLKHMYITB-UHFFFAOYSA-N
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Description

1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the indole nitrogen with a diethylaminoethyl halide under basic conditions.

    Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce a fully saturated indoline derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole: Without the dihydrochloride salt form.

    1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)benzene: A benzene derivative with similar substituents.

    1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)pyridine: A pyridine derivative with similar substituents.

Uniqueness

1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride is unique due to its specific indole core structure combined with the diethylaminoethyl and pyrrolidinyl substituents. This unique combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

4802-61-3

Molecular Formula

C19H31Cl2N3

Molecular Weight

372.4 g/mol

IUPAC Name

diethyl-[2-[3-(1-methylpyrrolidin-1-ium-2-yl)indol-1-yl]ethyl]azanium;dichloride

InChI

InChI=1S/C19H29N3.2ClH/c1-4-21(5-2)13-14-22-15-17(18-11-8-12-20(18)3)16-9-6-7-10-19(16)22;;/h6-7,9-10,15,18H,4-5,8,11-14H2,1-3H3;2*1H

InChI Key

UIBCAPLKHMYITB-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCN1C=C(C2=CC=CC=C21)C3CCC[NH+]3C.[Cl-].[Cl-]

Origin of Product

United States

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